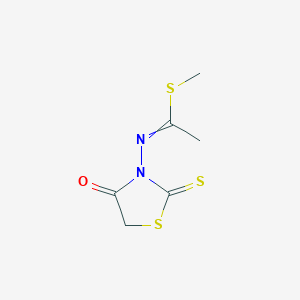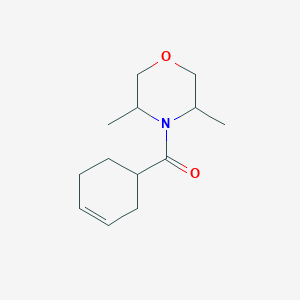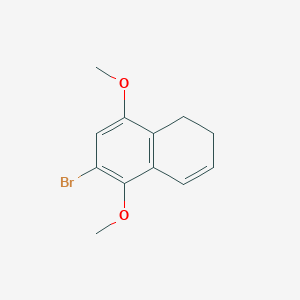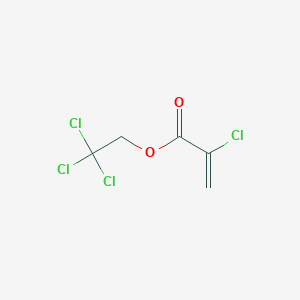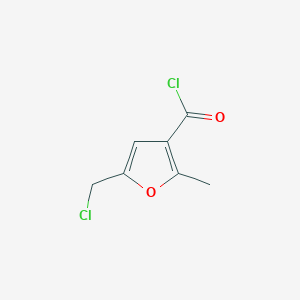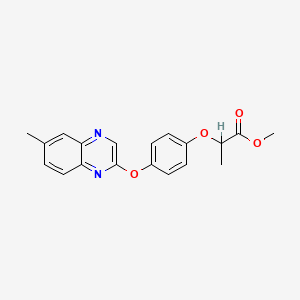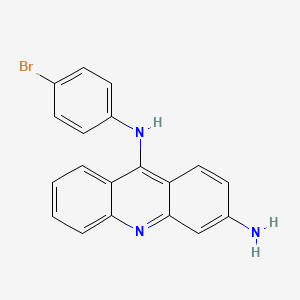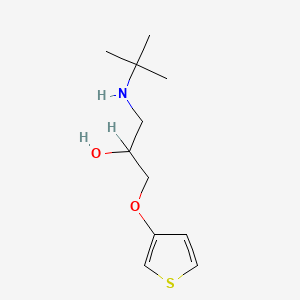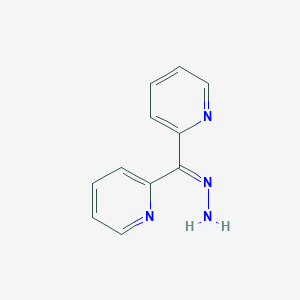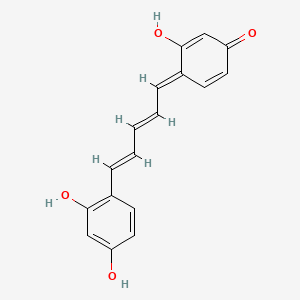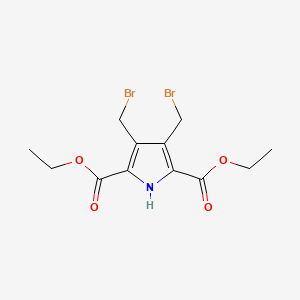
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two bromomethyl groups attached to the pyrrole ring, along with two ester groups
準備方法
The synthesis of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyrrole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of diols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions .
科学的研究の応用
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
作用機序
The mechanism of action of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of substituted pyrrole derivatives, which can exhibit a range of biological activities .
類似化合物との比較
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups but is based on a furazan ring.
Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate: This precursor lacks the bromomethyl groups and is used in the synthesis of the target compound.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
78633-82-6 |
|---|---|
分子式 |
C12H15Br2NO4 |
分子量 |
397.06 g/mol |
IUPAC名 |
diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H15Br2NO4/c1-3-18-11(16)9-7(5-13)8(6-14)10(15-9)12(17)19-4-2/h15H,3-6H2,1-2H3 |
InChIキー |
GIQWKEFGRGZHAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(N1)C(=O)OCC)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


